Cas no 109544-18-5 ([2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol)

[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol structure
109544-18-5 structure
Product Name:[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Número CAS:109544-18-5
MF:C11H10FNO2
Megavatios:207.201006412506
MDL:MFCD22627920
CID:1187696
PubChem ID:15268820
Update Time:2025-05-22

[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol Propiedades químicas y físicas

Nombre e identificación

    • [2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol
    • 4-Oxazolemethanol, 2-(4-fluorophenyl)-5-methyl-
    • [2-(4-fluorophenyl)-5-methyloxazole-4-yl]-methanol
    • ACMC-20mce0
    • CTK0D5735
    • [2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methanol
    • AGN-PC-00OO6R
    • 2-(4-fluorophenyl)-5-methyl-4-oxazolemethanol
    • SureCN5096428
    • 4-Oxazolemethanol, 2-(4-fluorophenyl)-5-methyl-; [2-(4-fluorophenyl)-5-methyloxazole-4-yl]-methanol; ACMC-20mce0; CTK0D5735; [2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methanol; AGN-PC-00OO6R; 2-(4-fluorophenyl)-5-methyl-4-oxazolemethanol; SureCN5096428;
    • SCHEMBL5096428
    • (2-(4-fluorophenyl)-5-methyloxazol-4-yl)methanol
    • DTXSID80570731
    • 109544-18-5
    • MDL: MFCD22627920
    • Renchi: 1S/C11H10FNO2/c1-7-10(6-14)13-11(15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
    • Clave inchi: LKNUGERKHFDVGQ-UHFFFAOYSA-N
    • Sonrisas: FC1C=CC(=CC=1)C1=NC(CO)=C(C)O1

Atributos calculados

  • Calidad precisa: 207.06955672g/mol
  • Masa isotópica única: 207.06955672g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 207
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.6
  • Superficie del Polo topológico: 46.3Ų

[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol PrecioMás >>

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